Cas no 162540-61-6 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-)
![12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- structure](https://pt.kuujia.com/scimg/cas/162540-61-6x500.png)
162540-61-6 structure
Nome do Produto:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
- carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutyl]amino]-2-hydroxy-1-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]propyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-1-[4-(2-pyridin-3-yloxyethoxy)phenyl]butan-2-yl]carbamate
- CHEMBL61670
- (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(4-(2-(3-pyridinyloxy)ethoxy)phenyl)butyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
- tert-Butyl hydrogen {4-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)amino]-3-hydroxy-1-(4-{2-[(pyridin-3-yl)oxy]ethoxy}phenyl)butan-2-yl}carbonimidate
- 162540-61-6
- [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-[4-[2-(3-pyridinyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
- tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-{4-[2-(pyridin-3-yloxy)ethoxy]phenyl}butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-((4-(2-(3-pyridinyloxy)ethoxy)phenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
- tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-[4-[2-(3-pyridyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-propyl]carbamate
- BDBM672
- [1S-[1R*,2S*(2S*, 3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(3-pyridinyloxy)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-
- DTXSID80936712
-
- Inchi: InChI=1S/C37H52N4O8/c1-36(2,3)48-34(44)40-30(21-26-11-8-7-9-12-26)32(42)24-39-25-33(43)31(41-35(45)49-37(4,5)6)22-27-14-16-28(17-15-27)46-19-20-47-29-13-10-18-38-23-29/h7-18,23,30-33,39,42-43H,19-22,24-25H2,1-6H3,(H,40,44)(H,41,45)/t30-,31-,32+,33+/m0/s1
- Chave InChI: OFSZIOSVMKUCOI-UYEZAFAQSA-N
- SMILES: C1C=CC(OCCOC2C=CC(C[C@@H]([C@@H](CNC[C@H]([C@H](CC3C=CC=CC=3)NC(OC(C)(C)C)=O)O)O)NC(OC(C)(C)C)=O)=CC=2)=CN=1
Propriedades Computadas
- Massa Exacta: 680.37876
- Massa monoisotópica: 680.378515
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 49
- Contagem de Ligações Rotativas: 21
- Complexidade: 944
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.6
- Superfície polar topológica: 161
Propriedades Experimentais
- Densidade: 1.175
- Ponto de ebulição: 831.3°Cat760mmHg
- Ponto de Flash: 456.6°C
- Índice de Refracção: 1.559
- PSA: 160.5
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Literatura Relacionada
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
162540-61-6 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-13,13-dimethyl-11-oxo-3-(phenylmethyl)-9-[[4-[2-(3-pyridinyloxy)ethoxy]phenyl]methyl]-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-) Produtos relacionados
- 1226436-19-6(N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 2229178-96-3(2-(2-amino-3,3-difluoropropyl)-4-fluorophenol)
- 1804655-64-8(Ethyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-carboxylate)
- 859758-42-2(2-chloroethanesulfonamide)
- 2172074-31-4(4-1-(hydroxymethyl)cyclopentylpiperidin-4-ol)
- 53666-48-1(N-(2-chloro-5-nitrophenyl)formamide)
- 53697-08-8(4,5-Dihydro-6-ketonorethindrone)
- 43036-14-2(6-Methoxy-2-(4-nitrophenyl)-1,3-benzothiazole)
- 1105233-06-4(1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one)
- 852441-08-8(ethyl 2-{2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
